molecular formula C6H10N2O B8753684 ethyl N-cyanopropionimidate

ethyl N-cyanopropionimidate

Cat. No.: B8753684
M. Wt: 126.16 g/mol
InChI Key: DGCOOOSEJIVIEI-UHFFFAOYSA-N
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Description

Ethyl N-cyanopropionimidate is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

ethyl N-cyanopropanimidate

InChI

InChI=1S/C6H10N2O/c1-3-6(8-5-7)9-4-2/h3-4H2,1-2H3

InChI Key

DGCOOOSEJIVIEI-UHFFFAOYSA-N

Canonical SMILES

CCC(=NC#N)OCC

Origin of Product

United States

Chemical Reactions Analysis

(a) Reaction of Orthoesters with Cyanamide

Orthoesters react with cyanamide in the presence of acid anhydrides (e.g., acetic anhydride) at 120–150°C. For example:
Example from Patent US3225077A :

  • Reactants : Trimethyl-2-chloroorthoacetate + cyanamide + acetic anhydride

  • Conditions : 30 min at 150°C

  • Product : Methyl 2-chloro-N-cyanoacetimidate (75% yield, B.P. 76–80°C at 0.3 mm Hg).

(b) Reaction of Imidate Hydrohalides with Cyanamide

Imidate hydrohalides (e.g., ethyl propionimidate hydrochloride) react with cyanamide in polar solvents like ethanol:
Example from Patent US3225077A :

  • Reactants : Ethyl 2-chloropropionimidate hydrochloride + cyanamide

  • Conditions : 0–50°C, 2–4 hrs

  • Product : Ethyl 2-chloro-N-cyanopropionimidate (50% yield, B.P. 106–111°C at 1.5 mm Hg).

Nucleophilic Addition and Cyclization Reactions

Ethyl N-cyanopropionimidate participates in cyclization reactions to form nitrogen-containing heterocycles:

(a) Pyrazolopyrimidine Formation

Reaction with aliphatic amines proceeds via nucleophilic attack at the imidic carbon, followed by Dimroth rearrangement (Fig. 1):
Mechanism :

  • Step 1 : Condensation with amines (e.g., ethylenediamine) in ethanol + acetic acid.

  • Step 2 : Heating amidine intermediates in toluene with piperidine yields pyrazolo[3,4-d]pyrimidines.

Key Data :

AmineProduct Yield (%)Conditions
Ammonia73Toluene, 110°C, 6 hr
Hydroxylamine61Toluene, 110°C, 8 hr

(b) Acid Hydrolysis

Hydrolysis under acidic conditions produces ammonia and carbomethoxypropionamidine :
Reaction :
C6H10N2O2+H2OH+NH3+C5H10N2O3\text{C}_6\text{H}_{10}\text{N}_2\text{O}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{NH}_3 + \text{C}_5\text{H}_{10}\text{N}_2\text{O}_3

(a) Pyrimidin-4(1H)-one Derivatives

Reaction with ethyl cyanoacetate yields 2,3-dihydropyrimidin-4(1H)-ones via condensation and nucleophilic addition :
Conditions : Glacial acetic acid, 25°C, 12 hr.
Yield : 60–75% .

(b) Oxazole-Pyrimidine Hybrids

Condensation with malononitrile forms hydropyrimidines (e.g., 6-hydroxy-2,3-dihydropyrimidin-4(1H)-ones) :
Key Intermediate : Amidines (e.g., 3-carbomethoxypropionamidine).

Comparative Reaction Yields

Data from optimized syntheses :

Reaction TypeCatalyst/SolventYield (%)Temperature (°C)
Orthoester + CyanamideAcetic anhydride/MeCN75150
Imidate Hydrohalide + CyanamideEthanol/Fe(OTf)₂5050
Pyrimidinone FormationGlacial acetic acid7025

Mechanistic Insights

  • Electrophilic Activation : The N-cyano group enhances electrophilicity at the imidic carbon, facilitating nucleophilic attack by amines or water .

  • Steric Effects : Bulky substituents (e.g., 2-chloro) reduce yields due to hindered access to reactive sites .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl N-cyanopropionimidate, and how can researchers validate purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between ethyl cyanoacetate and propionimidate derivatives under anhydrous conditions . Purification via fractional distillation or column chromatography is recommended. Purity validation requires spectroscopic characterization:

  • NMR (¹H/¹³C) to confirm molecular structure and absence of byproducts.
  • FT-IR to identify functional groups (e.g., nitrile stretch ~2200 cm⁻¹).
  • Mass Spectrometry (EI/ESI) for molecular ion confirmation. Cross-referencing with databases like PubChem (e.g., analogs in ) ensures consistency .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
  • Work in a fume hood due to potential volatility and respiratory hazards .
  • Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.
  • Emergency measures: Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodological Answer :

  • Meta-analysis : Apply heterogeneity metrics (e.g., Higgins’ statistic) to assess variability across studies. High values (>50%) suggest significant methodological differences .
  • Systematic Review : Follow Cochrane guidelines to evaluate bias in experimental designs (e.g., incomplete randomization, solvent purity variations) .
  • Replication Studies : Reproduce high- and low-yield protocols under controlled conditions (fixed temperature, catalyst loading) to isolate critical variables .

Q. What mechanistic insights can spectroscopic data provide for this compound in nucleophilic reactions?

  • Methodological Answer :

  • In-situ Monitoring : Use real-time ¹H NMR to track intermediate formation (e.g., imidate intermediates).
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace reaction pathways via MS/MS fragmentation patterns .
  • Computational Modeling : Pair experimental data with DFT calculations (e.g., Gaussian software) to validate proposed transition states .

Q. How can reaction conditions be optimized for this compound derivatization?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst type). Analyze via ANOVA to identify significant factors .
  • Kinetic Studies : Perform time-course experiments with HPLC monitoring to determine rate laws and activation energy.
  • Green Chemistry Metrics : Compare atom economy and E-factors across protocols to prioritize sustainable routes .

Q. What strategies ensure data reliability in studies involving this compound?

  • Methodological Answer :

  • Cross-Validation : Use orthogonal techniques (e.g., NMR + X-ray crystallography) for structural confirmation .
  • Blind Testing : Engage independent labs to replicate key findings, reducing confirmation bias .
  • Error Analysis : Quantify uncertainties in instrumentation (e.g., ±0.1°C for temperature probes) and propagate errors statistically .

Contradiction Analysis Framework

Q. How should researchers address conflicting reports on the stability of this compound under aqueous conditions?

  • Methodological Answer :

  • Controlled Degradation Studies : Expose the compound to varying pH levels (2–12) and monitor decomposition via LC-MS. Compare half-lives with literature values .
  • Environmental Simulation : Use accelerated aging chambers (e.g., 40°C/75% RH) to mimic long-term storage.
  • Peer Review : Submit contradictory data to interdisciplinary panels (organic chemists, analytical experts) for consensus .

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